molecular formula C17H17NO2 B1445787 Benzyl 1-benzylaziridine-2-carboxylate CAS No. 483364-99-4

Benzyl 1-benzylaziridine-2-carboxylate

Cat. No.: B1445787
CAS No.: 483364-99-4
M. Wt: 267.32 g/mol
InChI Key: BFJUHMYAEJXNBP-UHFFFAOYSA-N
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Description

Benzyl 1-benzylaziridine-2-carboxylate is an organic compound with the molecular formula C17H17NO2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is characterized by the presence of benzyl groups attached to both the nitrogen and the carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-benzylaziridine-2-carboxylate typically involves the reaction of aziridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate aziridinium ion, which then reacts with the benzyl chloroformate to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-benzylaziridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Nucleophilic Ring-Opening: Substituted aziridines

    Oxidation: Aziridine oxides

    Reduction: Amines

Scientific Research Applications

Benzyl 1-benzylaziridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1-benzylaziridine-2-carboxylate primarily involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylaziridine: Similar in structure but lacks the carboxylate group.

    Aziridine-2-carboxylate: Similar but without the benzyl groups.

    N-Benzyl-2-methylaziridine: Contains a methyl group instead of a carboxylate group.

Uniqueness

Benzyl 1-benzylaziridine-2-carboxylate is unique due to the presence of both benzyl and carboxylate groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

benzyl 1-benzylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)16-12-18(16)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJUHMYAEJXNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3-dibromopropionyl chloride (5.00 g, 19.97 mmol) in THF (25 ml) at 0° C. was added dropwise benzyl alcohol (2.10 ml, 19.97 mmol). After stirring for 1 h, the reaction was concentrated in vacuo and the resulting oil dissolved in CH2Cl2 (25 ml) and treated with a solution of benzyl amine (2.20 ml, 19.97 mmol) and TEA (5.80 ml, 41.94 mmol) in CH2Cl2 (10 ml) at 0° C. After stirring for 3 h, the reaction was filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel eluted with hexane/ethyl acetate (4:1) to afford N-benzyl-aziridine-2-carboxylic acid, benzyl ester as a colorless oil (2.35 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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